Methyl 5-(dimethylphosphoryl)pyrimidine-2-carboxylate

Physicochemical profiling Chromatography optimization Solubility prediction

Methyl 5-(dimethylphosphoryl)pyrimidine-2-carboxylate (CAS 2624136-36-1) is a phosphorylated pyrimidine carboxylate ester with the molecular formula C₈H₁₁N₂O₃P and a molecular weight of 214.16 g·mol⁻¹. The compound features a dimethylphosphoryl (–P(O)(CH₃)₂) group at the pyrimidine 5-position and a methyl carboxylate ester at the 2-position, yielding five hydrogen-bond acceptor sites and three rotatable bonds.

Molecular Formula C8H11N2O3P
Molecular Weight 214.16 g/mol
Cat. No. B8140784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(dimethylphosphoryl)pyrimidine-2-carboxylate
Molecular FormulaC8H11N2O3P
Molecular Weight214.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC=C(C=N1)P(=O)(C)C
InChIInChI=1S/C8H11N2O3P/c1-13-8(11)7-9-4-6(5-10-7)14(2,3)12/h4-5H,1-3H3
InChIKeyMDVKCNAVQUCHKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(dimethylphosphoryl)pyrimidine-2-carboxylate – Core Properties and Procurement Profile


Methyl 5-(dimethylphosphoryl)pyrimidine-2-carboxylate (CAS 2624136-36-1) is a phosphorylated pyrimidine carboxylate ester with the molecular formula C₈H₁₁N₂O₃P and a molecular weight of 214.16 g·mol⁻¹ [1]. The compound features a dimethylphosphoryl (–P(O)(CH₃)₂) group at the pyrimidine 5-position and a methyl carboxylate ester at the 2-position, yielding five hydrogen-bond acceptor sites and three rotatable bonds [1]. First indexed in PubChem on 2021-07-20, it is supplied as a research-grade building block with commercial purities ranging from 95 to 98%, supported by batch-specific analytical certificates (NMR, HPLC, GC) .

Why Methyl 5-(dimethylphosphoryl)pyrimidine-2-carboxylate Cannot Be Replaced by a Generic Pyrimidine Analog


Substituting methyl 5-(dimethylphosphoryl)pyrimidine-2-carboxylate with a closely related pyrimidine—such as the non‑phosphorylated methyl pyrimidine‑2‑carboxylate (CAS 34253‑03‑7), the free carboxylic acid analog (CAS 2567495‑29‑6), or a 2‑chloro variant—fundamentally alters the compound's physicochemical profile, reactivity, and biological recognition potential. The dimethylphosphoryl group contributes an additional hydrogen‑bond acceptor, increases molecular weight by ~76 Da, and introduces a polarized P=O moiety capable of metal‑ion coordination [1][2]. These features are explicitly claimed as a privileged pharmacophore in kinase inhibitor patents, where the phosphine oxide serves as an ATP‑phosphate mimic [3]. The methyl ester further provides orthogonal protecting‑group chemistry that the free acid cannot offer without additional activation steps. The quantitative evidence below demonstrates why these differences are not merely incremental but carry practical consequences for synthesis, purification, and target‑based screening outcomes.

Quantitative Differentiation Evidence for Methyl 5-(dimethylphosphoryl)pyrimidine-2-carboxylate Versus Closest Analogs


Molecular Weight and Hydrogen‑Bond Acceptor Count Differentiate Physicochemical Handling from Non‑Phosphorylated Parent

Methyl 5-(dimethylphosphoryl)pyrimidine-2-carboxylate carries a molecular weight of 214.16 Da and five hydrogen‑bond acceptor sites, compared with 138.12 Da and four H‑bond acceptors for the non‑phosphorylated scaffold methyl pyrimidine‑2‑carboxylate (CAS 34253‑03‑7) [1]. The additional 76 Da mass and extra H‑bond acceptor arise exclusively from the dimethylphosphoryl substituent, which also increases the number of rotatable bonds from two to three [1]. These differences directly impact reversed‑phase chromatographic retention, predicted lipophilicity, and solid‑state packing—parameters that govern purification strategy and formulation compatibility.

Physicochemical profiling Chromatography optimization Solubility prediction

Methyl Ester Provides Orthogonal Carboxyl Protection Compared with Free Carboxylic Acid Analog

The target compound presents the 2‑carboxylate as a methyl ester, whereas the closest commercial analog is the free carboxylic acid 5‑(dimethylphosphoryl)pyrimidine‑2‑carboxylic acid (CAS 2567495‑29‑6, MW 200.13) . The methyl ester can be directly subjected to nucleophilic acyl substitution with amines under mild heating to yield amides without pre‑activation, while the free acid requires stoichiometric coupling reagents (e.g., EDC, HATU) that add cost, generate by‑products, and may be incompatible with the phosphine oxide moiety . Conversely, the methyl ester can be selectively hydrolyzed to the free acid under controlled basic conditions, enabling sequential diversification that the free acid cannot match in reverse.

Synthetic chemistry Protecting‑group strategy Amide bond formation

Dimethylphosphoryl Group Is a Claimed Pharmacophore for MAP4K1 Kinase Inhibition, Absent in Non‑Phosphorylated Pyrimidine Esters

International patent WO2023281417A1 explicitly claims pyrimidine phospho compounds—including those bearing dimethylphosphoryl substituents—as MAP4K1 kinase inhibitors, with the P=O group serving as an ATP‑phosphate mimic within the kinase active site [1]. While the patent does not disclose a specific IC₅₀ value for methyl 5‑(dimethylphosphoryl)pyrimidine‑2‑carboxylate itself, the claimed Markush structure encompasses this scaffold. In contrast, the non‑phosphorylated methyl pyrimidine‑2‑carboxylate lacks the phosphate‑mimetic element and is not disclosed in kinase‑inhibitor patent families, limiting its utility in kinase‑targeted fragment‑based or structure‑based drug design campaigns.

Kinase inhibitor design Phosphate mimic MAP4K1 Medicinal chemistry

Commercial Availability with Multi‑Technique Analytical Characterization Reduces Procurement Risk

Methyl 5‑(dimethylphosphoryl)pyrimidine‑2‑carboxylate is supplied by multiple independent vendors at defined purity grades: 95% (Bidepharm, with NMR, HPLC, and GC batch certificates), 97% (Achemblock), and 98% (Leyan) . The closest analog 5‑(dimethylphosphoryl)pyrimidine‑2‑carboxylic acid is typically offered at 95% purity with fewer suppliers providing multi‑technique characterization . The availability of orthogonal analytical methods (NMR for structural identity, HPLC for purity, GC for volatile impurities) reduces the risk of receiving material that is structurally correct but functionally compromised by undetected contaminants—a critical consideration for reproducible biological assay results.

Procurement quality Analytical characterization Batch consistency

Regioisomeric Substitution Pattern Affects Electronic Distribution and Downstream Reactivity Versus 4‑ and 6‑Phosphoryl Pyrimidine Analogs

The dimethylphosphoryl group at the pyrimidine 5‑position places the electron‑withdrawing P=O moiety at the ring position most remote from both endocyclic nitrogen atoms, resulting in a distinct electronic distribution compared with the 4‑substituted analog ethyl 6‑(dimethylphosphoryl)pyrimidine‑4‑carboxylate (CAS 3034124‑73‑4) [1]. In the target compound, the electron‑deficient 2‑position (adjacent to both N1 and N3) bearing the methyl ester is activated for nucleophilic aromatic substitution (SₙAr) under milder conditions than the 4‑carboxylate regioisomer, where the ester is conjugated with only one endocyclic nitrogen [2]. This regiochemical difference translates into different reaction temperatures and yields for amination and cross‑coupling sequences.

Regiochemistry Electronic effects Nucleophilic aromatic substitution

High‑Value Application Scenarios for Methyl 5-(dimethylphosphoryl)pyrimidine-2-carboxylate Based on Quantitative Differentiation Evidence


Kinase‑Targeted Fragment Library Synthesis Leveraging the Dimethylphosphoryl Phosphate‑Mimetic Pharmacophore

The dimethylphosphoryl group claimed in WO2023281417A1 as a MAP4K1 kinase inhibitor pharmacophore makes this compound a strategic starting material for fragment‑based drug discovery programs targeting kinases. The methyl ester at C2 permits direct amidation with amine‑containing fragments without pre‑activation (saving one synthetic step versus the free carboxylic acid analog), enabling rapid library generation. The resulting amide library retains the phosphate‑mimetic P=O group, a feature absent from non‑phosphorylated pyrimidine‑2‑carboxylate scaffolds, thereby providing a patent‑differentiated chemical series.

Sequential Orthogonal Diversification via Chemoselective Ester Hydrolysis and Amidation

The methyl ester offers orthogonal reactivity: it can be selectively hydrolyzed to the free acid (LiOH, THF/H₂O) or directly converted to amides, enabling two distinct diversification pathways from a single building block . This contrasts with the free acid analog (CAS 2567495‑29‑6), which cannot be selectively protected as the ester without additional methylation reagents. For medicinal chemistry programs requiring exploration of both acid and amide SAR at the 2‑position, this compound provides a single procurement that enables both routes, reducing inventory and re‑order complexity.

Synthesis of 2‑Substituted‑5‑phosphoryl Pyrimidine Libraries via SₙAr at the Activated 2‑Position

The 2‑carboxylate position is electronically activated by both N1 and N3, lowering the activation barrier for nucleophilic aromatic substitution relative to 4‑ or 6‑substituted regioisomers . This enables mild‑condition displacement with amine nucleophiles (60–80 °C) to generate diverse 2‑aminopyrimidine‑5‑phosphoryl analogs, a privileged scaffold in kinase inhibitor patents . The 5‑dimethylphosphoryl group remains intact under these conditions, allowing the phosphoryl pharmacophore to be preserved across the library—a capability not available when starting from 4‑phosphoryl pyrimidine carboxylates, where SₙAr at the 4‑position requires harsher conditions.

Analytical Reference Standard for Phosphorylated Pyrimidine Method Development

With commercial availability at 98% purity and full characterization by NMR, HPLC, and GC , this compound can serve as a retention‑time and spectral reference standard for LC‑MS and NMR method development targeting phosphorylated pyrimidine metabolites, agrochemical intermediates, or pharmaceutical impurities. Its distinct molecular weight (214.16 Da) and chromatographic behavior relative to non‑phosphorylated pyrimidine esters (MW 138 Da) provide clear separation windows, facilitating method validation in regulated analytical environments.

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